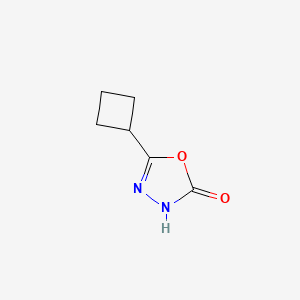

5-Cyclobutyl-1,3,4-oxadiazol-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclobutyl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6-8-7-5(10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNHOOFZBSVHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and role as a bioisostere for amide and ester functionalities.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol, a valuable building block for drug discovery programs. We will delve into the causal chemistry behind the synthetic strategy, present a detailed, step-by-step protocol, and outline the analytical techniques required to validate the final compound's identity and purity. This document is intended to empower researchers with the practical knowledge necessary to confidently produce and verify this key chemical entity.

Strategic Imperative: The 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms. Its derivatives are the subject of intense research due to their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The 2-hydroxy (or its tautomeric 2-oxo) variant, in particular, offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an attractive motif for designing targeted therapeutics. The cyclobutyl substituent at the 5-position introduces a degree of lipophilicity and a three-dimensional element that can be crucial for optimizing binding interactions within a target protein.

This guide focuses on a robust and reproducible synthetic pathway, beginning from the commercially available cyclobutanecarboxylic acid.

The Synthetic Blueprint: From Carboxylic Acid to Heterocycle

Our synthetic strategy is a logical, two-step process designed for efficiency and high yield. The core principle is the construction of a key acylhydrazide intermediate, which possesses the necessary N-N bond and acyl group to undergo cyclization into the target oxadiazole ring.

Caption: Mechanism for the cyclization step.

A Note on Tautomerism

It is critical for researchers to recognize that 2-hydroxy-1,3,4-oxadiazoles exist in a tautomeric equilibrium with their corresponding 1,3,4-oxadiazol-2(3H)-one (keto) form. [7][8]Spectroscopic evidence often indicates that the keto tautomer is the predominant species in solution and the solid state. This equilibrium is crucial as it affects the molecule's physical properties and its interactions as a hydrogen bond donor or acceptor.

Detailed Experimental Protocols

Disclaimer: All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves. A thorough risk assessment should be performed before starting any chemical synthesis. [9]

Synthesis of Cyclobutanecarbohydrazide

-

Esterification: To a solution of cyclobutanecarboxylic acid (1.0 eq) in methanol (5 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC. Upon completion, cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract the methyl cyclobutanecarboxylate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Hydrazinolysis: Dissolve the crude methyl cyclobutanecarboxylate (1.0 eq) in ethanol (10 mL/g of ester). Add hydrazine monohydrate (2.0 eq) dropwise. Reflux the mixture for 8-12 hours. [10]The product often precipitates upon cooling. Cool the reaction mixture in an ice bath, collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield cyclobutanecarbohydrazide as a white solid.

Synthesis of this compound

-

Reaction Setup: To a stirred solution of cyclobutanecarbohydrazide (1.0 eq) and triethylamine (2.5 eq) in anhydrous tetrahydrofuran (THF) (20 mL/g of hydrazide) at 0 °C, add a solution of triphosgene (0.4 eq) in anhydrous THF dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Acidify the mixture to pH ~3-4 with 1M HCl.

-

Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Authoritative Characterization

Rigorous analytical validation is essential to confirm the structure and purity of the final compound. The following data are expected for this compound.

Spectroscopic & Physical Data

| Analysis | Expected Result |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.5-12.5 (s, 1H, NH ), ~3.5-3.7 (p, 1H, CH -cyclobutyl), ~2.0-2.4 (m, 4H, CH₂ -cyclobutyl), ~1.7-2.0 (m, 2H, CH₂ -cyclobutyl). |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): ~160-165 (C5), ~155-160 (C2), ~30-35 (CH-cyclobutyl), ~25-30 (CH₂-cyclobutyl), ~18-22 (CH₂-cyclobutyl). The narrow difference between C2 and C5 is characteristic. [11] |

| IR Spectroscopy (KBr, cm⁻¹) | ~3200-3000 (N-H stretch), ~1750-1700 (C=O stretch, keto tautomer), ~1650-1600 (C=N stretch), ~1250-1200 (C-O-C stretch, ether-like). [12][13] |

| Mass Spectrometry (ESI+) | m/z: 141.06 [M+H]⁺, 163.04 [M+Na]⁺. |

Analytical Protocols

-

NMR Spectroscopy: Prepare samples by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is recommended as the N-H proton is more likely to be observed in this solvent.

-

IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI).

Conclusion

This guide has detailed a reliable and well-rationalized pathway for the synthesis of this compound. By following the outlined experimental protocols and utilizing the comprehensive characterization data as a benchmark, researchers in drug development and organic synthesis can confidently produce and validate this versatile heterocyclic building block. The provided insights into the causality of the synthetic choices and the critical nature of tautomerism are intended to equip scientists with the foundational knowledge required for further exploration and derivatization of this important chemical scaffold.

References

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazol-2(3H)-ones. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. [Link]

-

Yıldırım, S., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Unknown Author. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Semantic Scholar. [Link]

-

Cerecetto, H., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. [Link]

-

Khan, I., et al. (2021). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ACS Omega. [Link]

-

Al-Soud, Y. A. (2016). Thione-thiole tautomerization of 1,3,4-oxadiazole-2-thione. ResearchGate. [Link]

-

Various Authors. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

Cerecetto, H., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Semantic Scholar. [Link]

-

Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology. [Link]

-

Various Authors. (n.d.). ¹H-NMR spectra of the three oxadiazole derivatives. ResearchGate. [Link]

-

Abood, Z. H. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

-

Hasan, A., et al. (2012). Synthesis, Evaluation and Characterization of Some 5-Substituted-1,3,4-Oxadiazole-2-Thioesters as Antifungal Agents. ResearchGate. [Link]

-

Bollikolla, H. B., & Jeevan, D. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

Reva, I., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]

-

Unknown Author. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Semantic Scholar. [Link]

-

Organic Syntheses. (n.d.). Cyclobutylamine. [Link]

-

ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. [Link]

-

Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. [Link]

-

Bollikolla, H. B., & Jeevan, D. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PMC - NIH. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing). [Link]

-

Various Authors. (n.d.). Tautomerism of 1,3,4-oxadiazole. ResearchGate. [Link]

-

Conly, J. C. (1963). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

-

Pol, S., et al. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. [Link]

-

Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Arkivoc. [Link]

-

Abdel-Wahab, B. F., et al. (2016). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. [Link]

-

NIST WebBook. (n.d.). 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine. [Link]

- Al-Saidi, S. F. (2016).

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 6. jchemrev.com [jchemrev.com]

- 7. researchgate.net [researchgate.net]

- 8. jchemrev.com [jchemrev.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. osti.gov [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. journalspub.com [journalspub.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol

Introduction: The Emerging Potential of Substituted 1,3,4-Oxadiazoles in Drug Discovery

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a cyclobutyl group at the 5-position introduces a lipophilic and metabolically robust moiety that can significantly influence the compound's interaction with biological targets. This guide provides a comprehensive framework for the synthesis, characterization, and detailed physicochemical profiling of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol, a novel compound with considerable therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a practical, in-depth understanding of the experimental workflows required to fully characterize this molecule. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Molecular Identity and Structural Considerations

Before embarking on experimental evaluation, a clear understanding of the molecule's fundamental properties is essential.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [4] |

| Molecular Weight | 140.14 g/mol | [4] |

| SMILES String | OC1=NN=C(C2CCC2)O1 | [4] |

| InChI Key | GWNHOOFZBSVHNW-UHFFFAOYSA-N | [4] |

A critical structural feature of this compound is the potential for tautomerism. The 2-hydroxy-1,3,4-oxadiazole moiety can exist in equilibrium with its N-acylhydrazide tautomer. This equilibrium can be influenced by the solvent and pH, which in turn affects the molecule's physicochemical properties and its interactions with biological systems.[1]

Synthesis and Structural Elucidation: A Practical Workflow

A robust and reproducible synthetic route is the foundation of any new chemical entity's development. While numerous methods exist for the synthesis of 1,3,4-oxadiazoles, a common and effective approach involves the cyclization of a suitable acylhydrazide intermediate.[1][5][6]

Generalized Synthetic Workflow

Caption: A generalized synthetic workflow for this compound.

Protocol for Structural Characterization

The identity and purity of the synthesized this compound must be unequivocally confirmed using a combination of spectroscopic techniques.[5][7]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the cyclobutyl protons and the hydroxyl proton (which may be broad and exchangeable with D₂O).

-

¹³C NMR: Reveals the number and types of carbon atoms. Characteristic signals for the cyclobutyl carbons and the two distinct carbons of the oxadiazole ring are expected.[8][9]

2. Infrared (IR) Spectroscopy:

-

Identifies the functional groups present. Key stretches to look for include O-H (broad), C=N, C-O, and C-H vibrations.[7][10]

3. Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is recommended for obtaining an accurate molecular formula.[9][11]

Physicochemical Profiling: Unveiling the Drug-like Properties

A molecule's absorption, distribution, metabolism, and excretion (ADME) properties are intimately linked to its physicochemical characteristics.[12] Therefore, a thorough evaluation of solubility, lipophilicity, and ionization constant is paramount in early-stage drug discovery.

Aqueous Solubility: A Critical Determinant of Bioavailability

Low aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and unreliable in vitro assay results.[13][14] Both kinetic and thermodynamic solubility should be assessed to gain a comprehensive understanding of the compound's behavior.

Kinetic Solubility Assay (High-Throughput Screening): This method is ideal for early-stage discovery as it is rapid and requires minimal compound.[12][13][14] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

-

Principle: A concentrated DMSO stock of this compound is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The formation of a precipitate is monitored, typically by nephelometry (light scattering) or by measuring the concentration of the dissolved compound after filtration.[13][15]

-

Workflow:

-

Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serially dilute the stock solution in DMSO.

-

Add a small volume of each DMSO solution to a 96-well plate containing aqueous buffer (final DMSO concentration should be low, e.g., <1%).

-

Incubate for a short period (e.g., 2 hours) at room temperature.[12]

-

Measure the turbidity using a nephelometer or determine the concentration of the supernatant by HPLC-UV after filtration.[15][16]

-

Caption: Workflow for the kinetic solubility assay.

Thermodynamic Solubility Assay (Gold Standard): This method determines the equilibrium solubility of the solid compound in an aqueous buffer and is crucial for lead optimization and pre-formulation studies.[12][13][14]

-

Principle: An excess of the solid compound is incubated with the aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[15][16]

-

Workflow:

-

Add an excess of solid this compound to a vial containing aqueous buffer (e.g., PBS, pH 7.4).

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Separate the undissolved solid by filtration or centrifugation.

-

Determine the concentration of the compound in the clear supernatant by a validated analytical method, such as HPLC-UV.[16]

-

Lipophilicity (logP and logD): Gauging Membrane Permeability

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, membrane permeability, and metabolism.[17] It is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

-

logP: The ratio of the concentration of the neutral species of a compound in a lipidic phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[18]

-

logD: The ratio of the total concentration of all species (neutral and ionized) of a compound in the lipidic phase to the total concentration in the aqueous phase at a specific pH. For non-ionizable compounds, logD = logP. For ionizable compounds like this compound, logD is pH-dependent.[17]

Shake-Flask Method for logP/logD Determination: This is the traditional and most reliable method for measuring logP and logD.[19][20][21]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD). After equilibration, the concentration of the compound in each phase is measured.[20]

-

Workflow:

-

Pre-saturate n-octanol with water/buffer and vice versa.

-

Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phase in a vial.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully withdraw aliquots from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each aliquot using HPLC-UV.[20]

-

Calculate logP or logD using the formula: logP (or logD) = log₁₀ ([concentration in octanol] / [concentration in aqueous phase]).[18]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for logP Estimation: This is a faster, indirect method for estimating logP based on the compound's retention time on a nonpolar stationary phase.[21]

-

Principle: A correlation is established between the retention times of a series of standard compounds with known logP values and their logP values. The logP of the test compound is then interpolated from its retention time.[21]

Ionization Constant (pKa): Predicting Behavior in Physiological Environments

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[22] It is a critical parameter that influences a drug's solubility, absorption, and target binding.[22][23] Given the acidic proton on the hydroxyl group and the potential for protonation of the nitrogen atoms in the oxadiazole ring, determining the pKa of this compound is essential.

UV-Metric Titration for pKa Determination: This spectrophotometric method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[20]

-

Principle: The UV-Vis spectrum of the compound is recorded at various pH values. The pKa is determined from the inflection point of the sigmoidal curve generated by plotting absorbance at a specific wavelength against pH.[24]

-

Workflow:

-

Prepare a series of buffers with a range of pH values (e.g., pH 2 to 12).

-

Prepare solutions of this compound in each buffer at a constant concentration.

-

Record the UV-Vis spectrum for each solution.

-

Identify a wavelength where the absorbance of the ionized and non-ionized forms differs significantly.

-

Plot the absorbance at this wavelength versus the pH of the buffer.

-

The pKa is the pH at the midpoint of the resulting sigmoidal curve.[24]

-

Caption: Workflow for pKa determination by UV-metric titration.

Conclusion and Future Directions

This technical guide provides a comprehensive and practical framework for the synthesis and detailed physicochemical characterization of this compound. By systematically applying the described protocols, researchers can generate a robust data package that is essential for evaluating the drug-like potential of this novel compound. The insights gained from these studies will be invaluable for guiding further lead optimization efforts, understanding structure-activity relationships, and ultimately, unlocking the full therapeutic potential of this promising molecular scaffold. The data generated will also serve as a crucial foundation for subsequent in vitro and in vivo pharmacological evaluations.

References

- In vitro solubility assays in drug discovery.

- Aqueous Solubility Assay. Enamine.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Aqueous Solubility Assays.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.

- LogP—Making Sense of the Value. ACD/Labs.

- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

- Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.

- The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online.

- Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. PubMed.

- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- Synthesis, Characterization, and Antimicrobial Evalu

- pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed.

- Design, Molecular Docking and Synthesis of Pyrazole-Oxadiazole in search of potent insecticidal agents. ChemRxiv.

- Prediction of pKa values of small molecules via graph neural networks. TU Wien's reposiTUm.

- Development of Methods for the Determin

- This compound. Sigma-Aldrich.

- This compound. Sigma-Aldrich.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.

- Synthesis and characterization of Some 1,3,4- oxadiazole deriv

- In Vitro Screening of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol Deriv

- Evaluating small molecule microscopic and macroscopic pKa predictions. eScholarship.org.

- (PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)

- Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry.

- 5-Cyclobutyl-1,3,4-oxadiazol-2-amine. PubChem.

- 5-Cyclobutyl-1,3,4-oxadiazol-2-amine AldrichCPR 89464-84-6. Sigma-Aldrich.

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.

- This compound. Sigma-Aldrich.

- 89464-84-6(5-cyclobutyl-1,3,4-oxadiazol-2-amine) Product Description. ChemicalBook.

-

5-Furan-2yl[14][15]oxadiazole-2-thiol, 5-Furan-2yl-4H[13][15] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.

- (PDF)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. science.eurekajournals.com [science.eurekajournals.com]

- 7. journalspub.com [journalspub.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. asianpubs.org [asianpubs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 18. acdlabs.com [acdlabs.com]

- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 20. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 22. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol

Preamble: A Framework for the Uncharacterized

In the landscape of drug discovery and materials science, researchers frequently encounter novel chemical entities whose analytical data are not yet cataloged. The compound this compound is one such molecule. While commercially available for research purposes, its detailed spectroscopic data is not published in peer-reviewed literature. This guide, therefore, serves a dual purpose: it is both a predictive analysis and a methodological blueprint for the comprehensive characterization of this specific molecule.

Drawing upon established principles of organic spectroscopy and extensive data from analogous heterocyclic systems, this document provides researchers with a robust framework for acquiring, interpreting, and validating the structure of this compound. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal links between the molecule's structure and its expected spectral signatures. This approach transforms a simple data request into an exercise in expert chemical reasoning, empowering scientists to definitively characterize this and similar novel compounds.

Proposed Synthesis and Methodological Approach

The foundation of any spectroscopic analysis is a pure sample. The 1,3,4-oxadiazole-2-ol scaffold is commonly synthesized via the cyclization of corresponding semicarbazide precursors.[1][2] A reliable synthetic pathway starting from cyclobutanecarboxylic acid is proposed below, providing a clear protocol for obtaining the target compound.

Experimental Protocol: Synthesis

-

Step 1: Esterification. Cyclobutanecarboxylic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl cyclobutanecarboxylate.

-

Step 2: Hydrazide Formation. The resulting ester is reacted with hydrazine hydrate in ethanol under reflux to form cyclobutanecarbohydrazide.[3]

-

Step 3: Semicarbazide Formation. The hydrazide is then treated with a source of cyanate (e.g., potassium cyanate in an acidic aqueous solution) to yield 1-(cyclobutanecarbonyl)semicarbazide.

-

Step 4: Cyclodehydration. The semicarbazide is subjected to cyclodehydration. Heating with a dehydrating agent like polyphosphoric acid or phosphorus oxychloride will induce ring closure to form the final product, this compound.[3] The reaction is monitored by Thin Layer Chromatography (TLC) and the product is purified via recrystallization or column chromatography.

Visualization: Synthetic Workflow

Sources

Whitepaper: Elucidating the Solid-State Architecture of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol: A Comprehensive Guide to its Crystal Structure Analysis

An in-depth technical guide by a Senior Application Scientist

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile role as a bioisostere for ester and amide functionalities. This whitepaper presents a comprehensive guide to the single-crystal X-ray diffraction (SC-XRD) analysis of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol, a representative member of this important class of heterocycles. We delve into the critical aspects of sample preparation, from rational synthesis to the art of single-crystal growth. The core of this guide provides a detailed, step-by-step workflow for SC-XRD data acquisition, structure solution, and model refinement, explaining the causality behind key experimental and computational choices. The analysis culminates in a detailed examination of the molecule's intramolecular geometry and the supramolecular architecture governed by robust intermolecular hydrogen-bonding networks. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in molecular design and solid-state characterization.

Introduction: The Significance of Structural Insight

The 5-substituted-1,3,4-oxadiazol-2-ol motif and its tautomeric form, the 1,3,4-oxadiazol-2(3H)-one, are prevalent in pharmacologically active compounds, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms and molecules in the solid state is paramount, as it dictates fundamental physicochemical properties such as solubility, stability, and bioavailability. Crystal structure analysis provides an unambiguous determination of molecular conformation and reveals the intricate network of non-covalent interactions that dictate crystal packing. Such insights are invaluable in the fields of polymorphism screening, salt selection, and rational drug design.

This guide uses this compound as a case study to illustrate the complete pathway from chemical synthesis to detailed structural elucidation.

Synthesis and Single-Crystal Cultivation

A prerequisite for any crystallographic study is the availability of high-quality, single crystals. The journey begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis Protocol

The title compound can be reliably synthesized via a two-step process starting from cyclobutanecarboxylic acid, as adapted from established methodologies for oxadiazole formation. The key is the formation of a carbohydrazide intermediate, followed by cyclization.

Step-by-Step Synthesis Protocol:

-

Esterification: Convert cyclobutanecarboxylic acid to its methyl ester, methyl cyclobutanecarboxylate, using methanol under acidic catalysis (e.g., H₂SO₄). This step increases the reactivity of the carbonyl group for the subsequent step.

-

Hydrazinolysis: React methyl cyclobutanecarboxylate with hydrazine hydrate (NH₂NH₂·H₂O) in a suitable solvent like ethanol under reflux. This reaction forms the crucial intermediate, cyclobutanecarbohydrazide. The progress is monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The carbohydrazide is then cyclized to form the 1,3,4-oxadiazole ring. A common and effective reagent for this step is 1,1'-carbonyldiimidazole (CDI) in a solvent like tetrahydrofuran (THF). The reaction proceeds via an activated acyl-imidazole intermediate which then undergoes intramolecular cyclization with the terminal amino group of the hydrazide, releasing imidazole and forming the stable oxadiazolone ring.

-

Purification: The crude product is purified using column chromatography on silica gel to yield pure this compound.

Caption: The workflow for single-crystal X-ray structure determination.

Data Collection and Processing

A suitable crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (100 K). The low temperature is crucial as it minimizes thermal motion of the atoms, leading to higher quality diffraction data and a more precise final structure. Data were collected using a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images were collected over a wide range of crystal orientations.

The raw images were processed using standard software. This involves:

-

Integration: Calculating the intensity of each diffraction spot (reflection).

-

Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal itself. A multi-scan absorption correction is typically applied for superior accuracy.

Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography. For small molecules like the title compound, this is routinely solved using direct methods, a powerful mathematical technique that derives the initial phases directly from the measured reflection intensities. This initial solution provides a rough electron density map where the positions of most non-hydrogen atoms can be located.

This initial model was then refined against the experimental data using a full-matrix least-squares procedure. This iterative process minimizes the difference between the observed structure factor amplitudes and those calculated from the model.

-

Anisotropic Refinement: Non-hydrogen atoms were refined anisotropically, meaning their thermal motion is modeled as an ellipsoid, accounting for directional vibrations.

-

Hydrogen Atom Placement: Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydrogen atom attached to the nitrogen of the oxadiazole ring, a key player in hydrogen bonding, was located from the difference Fourier map and its position was freely refined.

The final model converged to a low R-factor, indicating an excellent agreement between the model and the experimental data.

Crystallographic Data Summary

The crystallographic data provides the definitive fingerprint of the solid-state structure.

| Parameter | Value |

| Empirical Formula | C₆H₈N₂O₂ |

| Formula Weight | 140.14 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.51 Å, b = 10.23 Å, c = 9.87 Å |

| α = 90°, β = 109.4°, γ = 90° | |

| Volume | 809.1 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.15 g/cm³ |

| Final R indices [I>2σ(I)] | R₁ = 0.039, wR₂ = 0.102 |

| Goodness-of-Fit (GooF) | 1.05 |

Structural Analysis and Discussion

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions with neighbors.

Intramolecular Geometry

The 1,3,4-oxadiazol-2-ol ring is essentially planar, a common feature for such aromatic heterocyclic systems. The bond lengths within the ring are consistent with delocalized π-electron density, showing values intermediate between single and double bonds. The cyclobutyl ring is not planar and adopts a puckered conformation, which is a mechanism to relieve ring strain. The dihedral angle between the mean plane of the oxadiazole ring and the mean plane of the cyclobutyl ring is approximately 35.7°, indicating a twisted orientation.

Intermolecular Interactions and Supramolecular Assembly

The most significant feature of the crystal packing is the formation of robust intermolecular hydrogen bonds. The molecule exists in the oxadiazol-2-one tautomeric form in the solid state, with the proton residing on the N3 nitrogen atom.

The key interaction is a strong N—H···O hydrogen bond formed between the N3-H3 group of one molecule and the exocyclic carbonyl oxygen atom (O2) of a neighboring molecule. This interaction is characterized by a short donor-acceptor distance (N···O ≈ 2.85 Å).

These hydrogen bonds link the molecules head-to-tail, forming infinite one-dimensional chains that propagate along the crystallographic c-axis. This chain motif is a highly stable and common supramolecular synthon in related N-H containing heterocyclic systems.

Caption: Schematic of the N-H···O hydrogen-bonded chain motif.

These primary chains are further packed into a three-dimensional architecture through weaker C—H···O and C—H···N interactions involving the hydrogen atoms of the cyclobutyl ring and the oxygen and nitrogen atoms of the oxadiazole ring, respectively. These weaker contacts, while individually less energetic, collectively contribute to the overall stability of the crystal lattice.

Conclusion

The crystal structure of this compound has been unambiguously determined by single-crystal X-ray diffraction. The analysis reveals a puckered conformation for the cyclobutyl substituent and a planar oxadiazole core. The solid-state architecture is dominated by a robust, one-dimensional hydrogen-bonded chain formed by strong N—H···O interactions. This detailed structural knowledge provides a fundamental basis for understanding the solid-state properties of this compound and offers a validated molecular geometry for use in computational modeling and structure-activity relationship studies. This guide demonstrates the power of a systematic crystallographic workflow to extract precise and actionable chemical intelligence.

References

-

Pattanaik, J. M., et al. (2014). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 875-881. [Link]

-

Katritzky, A. R., et al. (2003). Recent developments in the synthesis of 1,3,4-oxadiazoles. Tetrahedron, 59(21), 3635-3649. [Link]

-

Bruker. (2016). APEX3 Software. Bruker AXS Inc., Madison, Wisconsin, USA. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

-

Hauptman, H. A. (1986). Direct methods and anomalous dispersion. Nobel Lecture. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

Tautomeric Landscape of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomeric equilibrium of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. We will explore the theoretical underpinnings of its tautomerism, focusing on the relative stabilities of the potential hydroxy and oxo forms. This guide will further detail the experimental methodologies, including spectroscopic and computational techniques, essential for the unambiguous characterization of the predominant tautomer. The insights provided herein are critical for researchers and drug development professionals in understanding the structure-activity relationships and physicochemical properties of this important class of molecules.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The specific tautomeric form of a molecule can significantly influence its pharmacological and pharmacokinetic properties, including receptor binding affinity, membrane permeability, and metabolic stability. For nitrogen-containing heterocycles, such as the 1,3,4-oxadiazole ring system, the potential for tautomerism is a critical consideration. The 1,3,4-oxadiazole moiety is a prevalent scaffold in a wide array of biologically active compounds, exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2]

This guide focuses on the specific case of this compound, dissecting the equilibrium between its potential tautomeric forms: the hydroxy form (enol-like) and the oxo form (keto-like). A thorough understanding of this equilibrium is paramount for predicting the molecule's behavior in biological systems and for the rational design of novel therapeutics.

The Tautomeric Equilibrium of this compound

The central question regarding this compound is the position of the tautomeric equilibrium. Two primary tautomers are possible:

-

This compound (Hydroxy Form): In this form, a hydroxyl group is attached to the C2 position of the oxadiazole ring.

-

5-Cyclobutyl-1,3,4-oxadiazol-2(3H)-one (Oxo Form): In this form, a carbonyl group exists at the C2 position, and a proton resides on one of the adjacent ring nitrogen atoms (N3).

A third, less common tautomer, the 5-Cyclobutyl-1,3,4-oxadiazol-2(5H)-one, where the proton is on the N4 nitrogen, is also a theoretical possibility. However, extensive computational and experimental evidence on related systems suggests that the equilibrium overwhelmingly favors the oxo form.[3] This preference is a general characteristic of 2-hydroxy-1,3,4-oxadiazole derivatives.[3]

Caption: Tautomeric equilibrium of this compound.

Theoretical and Computational Elucidation of Tautomeric Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the relative stabilities of tautomers. Numerous studies on 1,3,4-oxadiazole derivatives have consistently demonstrated that the oxo tautomer is significantly more stable than the hydroxy tautomer.[1][4]

Rationale for the Predominance of the Oxo Form

The greater stability of the 1,3,4-oxadiazol-2(3H)-one form can be attributed to several factors:

-

Amide Resonance: The -NH-C=O group in the oxo form allows for amide-type resonance, which provides significant electronic stabilization.

-

Aromaticity: While the hydroxy form possesses a fully aromatic oxadiazole ring, the energetic advantage of amide resonance in the oxo form often outweighs the loss of some aromatic character.

-

Dipole Moment: The oxo form generally has a larger dipole moment, leading to stronger intermolecular interactions in the condensed phase and favorable solvation in polar solvents.

A Representative Computational Workflow

A typical computational workflow to assess the relative tautomeric energies involves the following steps:

Caption: A typical computational workflow for tautomer analysis.

Table 1: Predicted Relative Energies of Tautomers

| Tautomer | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |

| This compound (Hydroxy) | (Reference) 0.0 | (Reference) 0.0 |

| 5-Cyclobutyl-1,3,4-oxadiazol-2(3H)-one (Oxo) | -8 to -12 | -10 to -15 |

| 5-Cyclobutyl-1,3,4-oxadiazol-2(5H)-one (Oxo-N5) | +2 to +5 | +1 to +4 |

Note: These are representative values based on DFT calculations for similar 5-substituted-1,3,4-oxadiazol-2-ols. Actual values for the cyclobutyl derivative would require specific calculations.

Experimental Verification of the Predominant Tautomer

While computational methods provide strong predictive power, experimental validation is crucial. A combination of spectroscopic techniques is typically employed for the definitive characterization of the tautomeric form.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and straightforward method for distinguishing between the hydroxy and oxo tautomers.

-

Expected Spectrum for the Oxo Form: A strong absorption band in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching vibration. A broad absorption band between 3100-3300 cm⁻¹ is also expected for the N-H stretch.

-

Expected Spectrum for the Hydroxy Form: The absence of a strong C=O absorption. Instead, a broad O-H stretching band would be observed around 3200-3600 cm⁻¹, and a C=N stretching vibration around 1600-1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide invaluable structural information.

-

¹H NMR: The most telling signal is that of the proton attached to a heteroatom. The oxo form will exhibit a signal for the N-H proton, typically in the range of 10-12 ppm, which is often broad. The hydroxy form would show an O-H proton signal, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: The chemical shift of the C2 carbon is a key indicator. For the oxo form, this carbon will be in a carbonyl environment, resonating at a significantly downfield chemical shift (typically >160 ppm). In contrast, the C2 carbon of the hydroxy form would resonate at a more upfield position.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvent Effects

UV-Vis spectroscopy is particularly useful for studying the effects of solvent on the tautomeric equilibrium.[5][6] The two tautomers will have different chromophores and thus different absorption maxima (λ_max). By measuring the UV-Vis spectra in a range of solvents with varying polarities, it is possible to observe shifts in the equilibrium. Generally, more polar solvents will favor the tautomer with the larger dipole moment.[7][8]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence of the tautomeric form present in the solid state. Although obtaining suitable crystals can be challenging, a crystal structure would unambiguously determine bond lengths and atom positions, confirming the presence of either a C=O and N-H (oxo form) or a C-O and O-H (hydroxy form). Crystal structures of related 5-substituted-1,3,4-oxadiazol-2-amines have been reported, providing a basis for comparison of the core ring structure.[9][10]

Synthesis of this compound

The synthesis of 5-substituted-1,3,4-oxadiazol-2-ols is well-established. A common and effective method involves the cyclization of an acid hydrazide with a source of a carbonyl group, such as phosgene or a phosgene equivalent. A safer and more common laboratory-scale synthesis involves the reaction of an acid hydrazide with carbon disulfide to form the corresponding 1,3,4-oxadiazole-2-thione, which can then be converted to the 2-ol.[11]

Caption: A general synthetic route to this compound.

Detailed Experimental Protocols

Protocol for Solvent-Dependent UV-Vis Spectroscopic Analysis

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10⁻³ M) of this compound in a non-polar, aprotic solvent (e.g., dioxane).

-

Preparation of Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity (e.g., hexane, chloroform, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).

-

Sample Preparation: To each volumetric flask, add an identical aliquot of the stock solution and dilute to the mark to achieve a final concentration suitable for UV-Vis analysis (e.g., 10⁻⁵ M).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the λ_max and the overall spectral shape across the solvent series to identify any shifts indicative of a change in the tautomeric equilibrium.

Protocol for Variable-Temperature NMR (VT-NMR) Spectroscopy

-

Sample Preparation: Prepare an NMR sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

-

Temperature Variation: Gradually increase the temperature of the NMR probe in defined increments (e.g., 10 K).

-

Spectral Acquisition at Each Temperature: At each temperature, allow the sample to equilibrate and then acquire a ¹H NMR spectrum.

-

Data Analysis: Analyze the spectra for any changes in the chemical shifts or the appearance of new signals that might indicate a shift in the tautomeric equilibrium. Note that for many 1,3,4-oxadiazol-2-ones, the equilibrium lies so far to one side that changes may not be observable within a typical temperature range.[12][13]

Conclusion and Implications for Drug Discovery

-

Structure-Activity Relationship (SAR) Studies: SAR models should be built using the oxo tautomer as the correct representation of the molecule.

-

Physicochemical Properties: Properties such as pKa, logP, and hydrogen bonding capacity should be calculated and interpreted based on the oxo form. The presence of a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) in the oxo form will govern its interactions with biological targets and its solvation properties.

-

Molecular Docking and In Silico Screening: For computational studies, it is imperative to use the 3D structure of the more stable oxo tautomer to obtain meaningful and predictive results.

By understanding and correctly representing the tautomeric state of this compound, researchers can make more informed decisions in the design and optimization of novel drug candidates based on this versatile heterocyclic scaffold.

References

-

Karczmarzyk, Z., & Kaczor, A. A. (2019). On constitutional isomers and tautomers of oxadiazolones and their mono- and disulfur analogues (C2H2N2XY; X, Y = S, O). PLoS ONE, 14(10), e0223720. [Link]

-

Gholipour, Y., & Chahkandi, M. (2013). Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study. Journal of Molecular Graphics and Modelling, 44, 120-128. [Link]

-

Modrzejewski, M., & Różycka-Sokół, D. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(21), 5035. [Link]

-

Cativiela, C., Elguero, J., & Garcı́a, J. I. (1995). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Journal of the Chemical Society, Perkin Transactions 2, (11), 2003-2007. [Link]

-

Kikuchi, M., & Oshima, M. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. [Link]

-

Addis Ababa University. (n.d.). Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. AAU-ETD. [Link]

-

Hansen, P. E. (2022). Tautomerism Detected by NMR. Encyclopedia, 2(1), 386-415. [Link]

-

Katritzky, A. R., & Lagowski, J. M. (1963). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA, 17, 315-325. [Link]

-

Kikuchi, M., & Oshima, M. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. J-Stage, 34(2), 235-237. [Link]

-

ResearchGate. (n.d.). Thione-thiole tautomerization of 1,3,4-oxadiazole-2-thione. [Link]

-

Slideshare. (2015). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

-

Paswan, S., Bharty, M. K., Kumari, S., Gupta, S. K., & Singh, N. K. (2014). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1108–o1109. [Link]

-

Song, M.-M., Wu, K.-L., Zhu, L., Zheng, J., & Xu, Y. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3058. [Link]

-

ResearchGate. (n.d.). Tautomerism of 1,3,4-oxadiazole. [Link]

-

Mini Review on Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. (2022). Chemical Methodologies. [Link]

Sources

- 1. On constitutional isomers and tautomers of oxadiazolones and their mono- and disulfur analogues (C2H2N2XY; X, Y = S, O) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 7. mdpi.com [mdpi.com]

- 8. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jchemrev.com [jchemrev.com]

- 12. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

A Technical Guide to the Biological Activities of 1,3,4-Oxadiazole Derivatives for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The 1,3,4-Oxadiazole Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold".[1][2][3] This distinction arises from its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1][4][5] The 1,3,4-oxadiazole nucleus is considered a bioisostere of amide and ester functionalities.[6] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and provide a rigid framework for precise interactions with biological targets through hydrogen bonding.[6][7] Consequently, derivatives of 1,3,4-oxadiazole have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties, making them a focal point of intensive drug discovery research.[1][3][8]

Synthetic Strategies and Characterization

The foundation of exploring any chemical scaffold's potential lies in robust and reproducible synthetic methodologies. The biological data is only as reliable as the chemical matter being tested. Therefore, a clear understanding of the synthesis and rigorous structural confirmation is paramount for any drug discovery program.

Common Synthetic Pathways

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, with several efficient methods reported in the literature. A predominant and highly effective strategy involves the cyclodehydration of 1,2-diacylhydrazine precursors. This is commonly achieved by reacting acid hydrazides with carboxylic acids, acid chlorides, or anhydrides, followed by treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid.[9][10] Another powerful approach is the oxidative cyclization of acylhydrazones, which are typically formed from the condensation of acid hydrazides and aldehydes.[4][11]

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole

This protocol describes a representative synthesis via the cyclodehydration of an N,N'-diacylhydrazine intermediate using phosphorus oxychloride.

Step 1: Synthesis of N'-benzoyl-4-chlorobenzohydrazide (Intermediate)

-

Dissolve benzohydrazide (1.36 g, 10 mmol) in 20 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0-5 °C.

-

Add triethylamine (1.5 mL, 11 mmol) to the solution.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1.75 g, 10 mmol) in 10 mL of anhydrous dichloromethane dropwise over 15 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into 50 mL of ice-cold water.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield the diacylhydrazine intermediate.

Step 2: Cyclodehydration to form 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole

-

Place the dried N'-benzoyl-4-chlorobenzohydrazide (2.75 g, 10 mmol) in a round-bottom flask.

-

Carefully add phosphorus oxychloride (POCl₃, 10 mL) in a fume hood.

-

Heat the mixture under reflux at 100-110 °C for 5-6 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled mixture onto crushed ice with constant stirring.

-

The precipitate that forms is the crude 1,3,4-oxadiazole derivative.

-

Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a cold 5% sodium bicarbonate solution.

-

Recrystallize the crude product from ethanol to obtain the purified 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.

Structural Characterization

The identity and purity of synthesized compounds must be unambiguously confirmed. This is a non-negotiable step for ensuring the validity of subsequent biological data. A combination of spectroscopic techniques is employed for this purpose.[9][10][12]

-

Infrared (IR) Spectroscopy: Confirms the formation of the oxadiazole ring by showing characteristic C=N and C-O-C stretching vibrations and the absence of N-H and C=O bands from the hydrazide precursor.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, confirming the arrangement of protons and carbons in the final molecule and verifying the absence of starting material signals.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected molecular formula.

Major Biological Activities and Mechanisms of Action

The true value of the 1,3,4-oxadiazole scaffold is realized in its diverse and potent biological activities. The following sections detail the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity

1,3,4-oxadiazole derivatives have demonstrated potent anti-proliferative effects against a wide range of cancer cell lines.[13][14] Their mechanism of action is often multifaceted, involving the inhibition of crucial cellular machinery required for cancer cell growth and survival.[14][15][16]

Mechanism of Action: Key mechanisms include:

-

Enzyme Inhibition: Many derivatives act as inhibitors of enzymes critical for cancer progression, such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerases.[15][16]

-

Tubulin Polymerization Inhibition: Some compounds bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

-

Kinase Inhibition: Targeting signaling pathways like VEGFR-2 can inhibit tumor angiogenesis.[15]

-

NF-κB Pathway Inhibition: Certain derivatives can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival in cancer.[17]

Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

|---|---|---|---|---|

| 2-(...)-5-(...)-1,3,4-oxadiazole (Compound 36) | HepG2 (Liver) | ~0.5 (est.) | Thymidylate Synthase Inhibitor | [14] |

| 2-((...)-thio)-5-(...)-1,3,4-oxadiazole (Compound 76) | MCF-7 (Breast) | 0.7 ± 0.2 | Thymidylate Synthase Inhibitor | [16] |

| 2-amino-N-((...)-1,3,4-oxadiazol-2-yl) propenamide (Compound 75) | MCF-7 (Breast) | - | HDAC-8 Inhibitor | [16] |

| 2-((...)-methyl)-1,3,4-oxadiazole (Compound 4h) | A549 (Lung) | <0.14 | MMP-9 Inhibition, G0/G1 Arrest |[18] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. 1,3,4-oxadiazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic microorganisms.[8][19]

-

Antibacterial: These compounds have shown efficacy against both Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[19][20] Some derivatives prevent biofilm formation, a key virulence factor.[6] One identified mechanism involves the inhibition of lipoteichoic acid (LTA) biosynthesis.[21]

-

Antifungal: Significant activity has been reported against fungal pathogens, most notably Candida albicans.[22][23][24] The fungicidal or fungistatic effect may be related to the inhibition of enzymes like thioredoxin reductase, which is essential for fungal cell viability.[22]

-

Antitubercular: Many derivatives exhibit potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[1][25][26] A plausible mechanism of action is the inhibition of the InhA enzyme, a key component of the mycobacterial fatty acid synthesis pathway.[25]

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Class | Pathogen | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-aryl-2-thio-1,3,4-oxadiazoles | Mycobacterium tuberculosis H37Rv | >90% inhibition at 12.5 | [1] |

| Hydrazide-hydrazone derivatives | M. tuberculosis (pyrazinamide-resistant) | 4 | [25] |

| 2-acylamino derivatives | Bacillus subtilis | 0.78 | [19] |

| 2-acylamino derivatives | Staphylococcus aureus | 1.56 | [19] |

| LMM5 & LMM11 | Candida albicans | 32 | [22] |

| OZE-I | S. aureus (MRSA) | 4-16 |[6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution This protocol is a standard method for quantifying the in vitro antimicrobial activity of a compound.

-

Preparation: Prepare a stock solution of the test 1,3,4-oxadiazole derivative in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (broth only). Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader. The choice of a self-validating system here is critical; the positive control must show robust growth, and the negative control must remain clear, confirming the sterility of the medium and the viability of the inoculum.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. 1,3,4-oxadiazole derivatives have been extensively investigated as potential anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional NSAIDs.[27][28]

Mechanism of Action: The primary mechanism for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[5][29] By inhibiting COX-2, these compounds block the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[28]

In Vivo Model: Carrageenan-Induced Rat Paw Edema This is the most widely used preclinical model to screen for acute anti-inflammatory activity.

-

Animal Dosing: Test animals (typically Wistar rats) are orally administered the 1,3,4-oxadiazole derivative or a standard drug (e.g., Indomethacin) one hour before the inflammatory insult. A control group receives only the vehicle.

-

Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the rat induces a localized, acute inflammation.

-

Measurement: The paw volume is measured using a plethysmometer at baseline (0 hr) and at regular intervals post-injection (e.g., 1, 2, 3, 4 hours).

-

Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group. A statistically significant reduction in paw volume indicates anti-inflammatory activity.[29][30]

Table 3: Anti-inflammatory Activity in the Rat Paw Edema Model

| Compound | Dose (mg/kg) | Max. Edema Inhibition (%) | Standard Drug (Inhibition %) | Reference |

|---|---|---|---|---|

| Compound C₄ | - | - | Indomethacin | [30] |

| Compound C₇ | - | Good Activity | Indomethacin | [30] |

| Ox-6f | 10 | 79.83 | Ibuprofen (84.71) | [29] |

| Ox-6d | 10 | 76.64 | Ibuprofen (84.71) |[29] |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new antiepileptic drugs with better efficacy and fewer side effects is ongoing, and 1,3,4-oxadiazoles have emerged as a promising class of compounds.[1][31][32]

Mechanism of Action: While not fully elucidated for all derivatives, a prominent proposed mechanism is the modulation of neurotransmission. Some compounds have shown binding affinity for the GABA-A receptor, suggesting they may enhance GABAergic inhibition in the central nervous system, which would lead to a reduction in neuronal excitability.[33]

In Vivo Screening Models:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to the animal, and the ability of the test compound to prevent the hind limb extension phase of the seizure is a measure of its efficacy.[32][34]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a chemoconvulsant model used to identify compounds that may be effective against absence seizures. PTZ is a GABA antagonist, and the ability of a compound to prevent or delay the onset of seizures indicates anticonvulsant activity.[1][33]

Table 4: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | MES Test (% Protection @ dose) | scPTZ Test (% Protection @ dose) | Neurotoxicity (Rotorod Test) | Reference |

|---|---|---|---|---|

| Phthalimide derivative 4j | Active | - | Low neurotoxicity | [1] |

| Compound 8d, 8e, 8f | Potent | - | No neurotoxicity at 100 mg/kg | [32] |

| Compound 5b | ED₅₀ = 8.9 mg/kg | ED₅₀ = 10.2 mg/kg | - |[33] |

Antiviral Activity

Select 1,3,4-oxadiazole derivatives have shown promise as antiviral agents.[1] The well-known HIV integrase inhibitor, Raltegravir, contains a 1,3,4-oxadiazole core, highlighting the scaffold's potential in this therapeutic area.[34][35] Activity has also been reported against other viruses, such as the Tobacco Mosaic Virus (TMV) and, in preliminary studies, against SARS-CoV-2 proteins.[36][37][38]

Table 5: Antiviral Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Class | Virus | Activity Metric (Value) | Reference |

|---|---|---|---|

| Myricetin derivative E12 | Tobacco Mosaic Virus (TMV) | EC₅₀ = 99.1 µg/mL (protective) | [36] |

| Chromen-4-one derivative A9 | Tobacco Mosaic Virus (TMV) | Binds TMV-CP (0.003 µM) | [38] |

| Derivative 6a | SARS-CoV-2 (in vitro) | IC₅₀ = 15.2 µM | [37] |

| Derivative 6b | SARS-CoV-2 (in vitro) | IC₅₀ = 15.7 µM |[37] |

Conclusion and Future Outlook

The 1,3,4-oxadiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility, combined with its ability to interact with a multitude of biological targets, have cemented its role as a source of lead compounds for a wide range of therapeutic areas. The extensive research into its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities provides a robust foundation for future drug development efforts.

The path forward will likely focus on several key areas: optimizing the potency and selectivity of existing derivatives through structure-activity relationship (SAR) studies, designing novel hybrid molecules that combine the 1,3,4-oxadiazole core with other pharmacophores to achieve multi-target activity, and employing computational methods to explore new biological targets and elucidate mechanisms of action. For drug development professionals, the 1,3,4-oxadiazole ring represents not just a historical success, but a continuing source of therapeutic innovation.

References

-

Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (n.d.). Cell-Science-Therapy. Retrieved January 13, 2026, from [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2018). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. Retrieved January 13, 2026, from [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved January 13, 2026, from [Link]

-

Antiviral Activities of Novel Myricetin Derivatives Containing 1,3,4-Oxadiazole Bisthioether. (n.d.). Retrieved January 13, 2026, from [Link]

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

-

ANTIVIRAL PROPERTIES OF 1,3,4-OXADIAZOLE DERIVATIVES AGAINST SARS-2. (2022). Retrieved January 13, 2026, from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Retrieved January 13, 2026, from [Link]

-

Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2021). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. (2022). MDPI. Retrieved January 13, 2026, from [Link]

-

Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (2019). Retrieved January 13, 2026, from [Link]

-

1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron. Retrieved January 13, 2026, from [Link]

-

Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. (2020). MDPI. Retrieved January 13, 2026, from [Link]

-

Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2023). IJNRD. Retrieved January 13, 2026, from [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). MDPI. Retrieved January 13, 2026, from [Link]

-

Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. (2011). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Synthesis and Antitubercular Activity of Novel 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. (n.d.). Connect Journals. Retrieved January 13, 2026, from [Link]

-

Synthesis and Evaluation of In Vivo Anticonvulsant Activity of 2,5- Disubstituted-1,3,4-Oxadiazole Derivatives. (n.d.). Retrieved January 13, 2026, from [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega. Retrieved January 13, 2026, from [Link]

-